3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid
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Overview
Description
3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine motifs are known for their diverse biological activities and are present in various natural and bioactive compounds. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid typically involves the formation of the thiazolidine ring through a multicomponent reaction. One common method is the reaction of a β-keto ester with a thiourea derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods
In industrial settings, the synthesis of thiazolidine derivatives often employs green chemistry principles to improve yield, selectivity, and purity. Catalysts such as β-cyclodextrin-SO3H in water have been used to achieve high yields and easy isolation of the product. This method is advantageous due to its low toxicity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazolidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its antimicrobial and anticancer activities.
Thiazolidine-2-thione: Investigated for its antioxidant and anti-inflammatory properties.
Uniqueness
3-Methyl-2-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methyl and 4-oxo groups enhances its reactivity and pharmacological activity compared to other thiazolidine derivatives .
Properties
IUPAC Name |
3-methyl-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-4(2)6(7(11)12)9-5(10)3-14-8(9)13/h4,6H,3H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFMKIQOSYUXLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)CSC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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